molecular formula C10H15F5 B12844370 Perfluoroethyldimethylcyclohexane CAS No. 885275-58-1

Perfluoroethyldimethylcyclohexane

Cat. No.: B12844370
CAS No.: 885275-58-1
M. Wt: 230.22 g/mol
InChI Key: ITLFPXOAYJVWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoroethyldimethylcyclohexane is a fluorinated organic compound with the molecular formula C10H15F5. It is characterized by a cyclohexane ring substituted with ethyl and dimethyl groups, all of which are perfluorinated. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface energy, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perfluoroethyldimethylcyclohexane typically involves the fluorination of ethyldimethylcyclohexane. This process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually conducted in a fluorinated solvent to prevent side reactions and ensure high yield .

Industrial Production Methods: Industrial production of this compound often employs a continuous flow reactor to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as cobalt or nickel, can enhance the fluorination process. The final product is purified through distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Perfluoroethyldimethylcyclohexane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by nucleophiles, such as amines or alcohols, under mild conditions. The compound is resistant to oxidation and reduction due to the strong C-F bonds .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium amide, potassium tert-butoxide, and lithium diisopropylamide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or tetrahydrofuran, at temperatures ranging from -78°C to room temperature .

Major Products Formed: The major products formed from the substitution reactions of this compound include various fluorinated derivatives, depending on the nucleophile used. For example, reaction with an amine can yield a perfluoroalkylamine, while reaction with an alcohol can produce a perfluoroalkyl ether .

Scientific Research Applications

Perfluoroethyldimethylcyclohexane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent for highly reactive species and as a reagent in fluorination reactions. In biology and medicine, it is employed in the development of fluorinated drugs and imaging agents. Its chemical inertness and low toxicity make it suitable for use in various biomedical applications .

In industry, this compound is used in the production of high-performance lubricants, coatings, and sealants. Its thermal stability and chemical resistance make it ideal for use in harsh environments, such as aerospace and automotive applications .

Mechanism of Action

The mechanism of action of perfluoroethyldimethylcyclohexane is primarily based on its ability to form strong C-F bonds, which contribute to its chemical inertness and stability. These bonds prevent the compound from undergoing significant chemical changes under various conditions. In biological systems, the compound’s fluorinated nature allows it to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to perfluoroethyldimethylcyclohexane include other perfluorinated cyclohexanes, such as perfluoromethylcyclohexane and perfluoropropylcyclohexane. These compounds share similar properties, such as high thermal stability and chemical resistance, but differ in their specific substituents and molecular structures .

Uniqueness: this compound is unique due to its specific combination of ethyl and dimethyl groups, which provide a distinct set of chemical and physical properties. This combination allows for tailored applications in various fields, making it a versatile and valuable compound in both research and industry .

Properties

CAS No.

885275-58-1

Molecular Formula

C10H15F5

Molecular Weight

230.22 g/mol

IUPAC Name

1,1-dimethyl-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane

InChI

InChI=1S/C10H15F5/c1-8(2)6-4-3-5-7(8)9(11,12)10(13,14)15/h7H,3-6H2,1-2H3

InChI Key

ITLFPXOAYJVWJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1C(C(F)(F)F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.